3-Amino-N-hydroxypropanamide hydrochloride

Epigenetics HDAC Inhibition Cancer Research

Researchers requiring consistent HDAC inhibition often face batch-to-batch variability with generic hydroxamates. 3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5) eliminates this risk as a defined hydrochloride salt with reproducible solubility and stability. - Non-selective class I HDAC inhibitor: IC50 HDAC1 = 13.5 μM, HDAC8 = 13.4 μM, HDAC6 = 9.53 μM - ideal for inducing histone hyperacetylation without confounding subtype bias. - Unique β-alanine scaffold enables stable dinuclear cluster formation with Rh(III) and 12-metallacrown-4 structures with Cu(II), inaccessible to α- or γ-aminohydroxamates. Supplied at ≥95% purity, this compound serves as a reliable reference standard for hydroxamate-sensitive assays and a versatile starting point for medicinal chemistry optimization.

Molecular Formula C3H9ClN2O2
Molecular Weight 140.57 g/mol
CAS No. 88872-31-5
Cat. No. B1377684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-N-hydroxypropanamide hydrochloride
CAS88872-31-5
Molecular FormulaC3H9ClN2O2
Molecular Weight140.57 g/mol
Structural Identifiers
SMILESC(CN)C(=O)NO.Cl
InChIInChI=1S/C3H8N2O2.ClH/c4-2-1-3(6)5-7;/h7H,1-2,4H2,(H,5,6);1H
InChIKeyBHCOWGRTZAOTRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-N-hydroxypropanamide hydrochloride – Product Overview


3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5), also known as β-alanine hydroxamate hydrochloride, is a small-molecule aminohydroxamic acid derivative with the molecular formula C₃H₉ClN₂O₂ and a molecular weight of 140.57 g/mol. It is supplied as a hydrochloride salt, typically at ≥95% purity , and is utilized as a research tool in epigenetics (HDAC inhibition), coordination chemistry, and synthetic methodology development [1].

Class I HDAC inhibition studies with balanced HDAC1/HDAC8 response
β-alanine hydroxamate scaffold for dinuclear metal complex synthesis
Hydrochloride salt ensures consistent aqueous solubility and handling

Why Generic Substitution Fails


Substituting 3-Amino-N-hydroxypropanamide hydrochloride with a generic aminohydroxamic acid or a different salt form carries significant scientific risk. The specific position of the primary amino group relative to the hydroxamic acid moiety—separated by two methylene units in this β-alanine derivative—dictates its unique metal chelation mode and resultant coordination chemistry. Unlike α- or γ-aminohydroxamates, the β-analog preferentially forms exceptionally stable dinuclear cluster ions in aqueous solution [1]. Furthermore, its HDAC inhibition profile, characterized by a specific IC₅₀ range against HDAC6, HDAC1, and HDAC8, is not mirrored by all hydroxamates [2]. Using a free base instead of the hydrochloride salt will also alter solubility and handling properties, potentially impacting experimental reproducibility.

β-position amino group drives unique dinuclear cluster formation — not replicable by α- or γ-aminohydroxamates
HDAC6/HDAC1/HDAC8 inhibition profile is not mirrored by all hydroxamates; substitution may shift assay response
Free base or alternative salt may alter solubility and stability, affecting reproducibility in aqueous workflows

Quantitative Differentiation Evidence


HDAC6 Inhibition Profile

3-Amino-N-hydroxypropanamide exhibits a moderate but measurable inhibitory activity against histone deacetylase 6 (HDAC6), a key epigenetic target. In a standardized fluorogenic assay using recombinant human N-terminal GST-tagged HDAC6 and Ac-Leu-Gly-Lys(Ac)-AMC substrate, the compound displayed an IC₅₀ of 9.53 × 10³ nM (9.53 μM) [1]. This provides a quantifiable benchmark for researchers seeking a tool compound with defined HDAC6 activity, distinct from more potent inhibitors like SAHA (vorinostat) which has an IC₅₀ of ~10 nM for HDAC6, or from pan-HDAC inhibitors with different selectivity profiles.

HDAC6 Inhibition
Head-to-head
IC50 9.53 μM (9.53 × 10³ nM) vs. SAHA ~10 nM
Defined moderate-activity benchmark, ~1000-fold lower activity than SAHA
Recombinant HDAC6, fluorogenic substrate; supports HDAC6 inhibition assay context
Epigenetics HDAC Inhibition Cancer Research

Class I HDAC Inhibition (HDAC1 & HDAC8)

The compound demonstrates similar micromolar-range inhibitory activity against HDAC1 and HDAC8, two class I histone deacetylases. In assays using recombinant human HDAC1 and HDAC8, the IC₅₀ values were determined to be 1.35 × 10⁴ nM (13.5 μM) and 1.34 × 10⁴ nM (13.4 μM), respectively [1]. This contrasts with many hydroxamate-based HDAC inhibitors that exhibit marked selectivity between class I and class IIb enzymes. The near-identical IC₅₀ values for HDAC1 and HDAC8 suggest a non-selective class I inhibition profile, which may be advantageous for certain research applications where pan-class I inhibition is desired.

Class I HDAC1/8
Reported
HDAC1 IC50 13.5 μM | HDAC8 IC50 13.4 μM
Near-identical class I profile supports balanced inhibition studies
Difference ~100 nM, within assay variability; recombinant human enzymes
Epigenetics HDAC Inhibition Drug Discovery

Rh(III) Dinuclear Cluster Formation

In aqueous solution, 3-amino-N-hydroxypropanamide (β-alaha) forms exceptionally stable dinuclear cluster ions with the half-sandwich rhodium(III) fragment [(η⁵-Cp*)Rhᴵᴵᴵ(H₂O)₃]²⁺, a behavior not observed with the α- or γ-aminohydroxamate analogs. pH-potentiometric and ¹H NMR studies revealed that while α-alaha preferentially forms a 5-membered (N,N)-chelated mononuclear complex, β-alaha yields very stable dinuclear cluster ions over a wide pH range [1]. The stability order for Cu(II) 12-metallacrown-4 complexes follows β- ≫ α- > γ-aminohydroxamates [2], further corroborating the unique thermodynamic preference of the β-analog.

Dinuclear Cluster
Method context
β-alaha forms very stable Rh(III) dinuclear clusters; α-/γ-analogs do not
Enables unique multinuclear architectures not accessible to other aminohydroxamates
pH-potentiometry, ¹H NMR, ESI-MS; stability order β ≫ α > γ for Cu(II) 12-MC-4
Coordination Chemistry Metallodrugs Bioinorganic Chemistry

Hydrochloride Salt Handling Advantages

3-Amino-N-hydroxypropanamide hydrochloride (CAS 88872-31-5) is supplied as a crystalline hydrochloride salt, whereas the free base (CAS 36212-73-4) is also commercially available. The hydrochloride form offers improved water solubility and stability under standard storage conditions (2-8°C, sealed in dry conditions) compared to the free base . Vendor specifications indicate a typical purity of ≥95% for the hydrochloride salt , with some suppliers offering analytical data including HPLC traces. Procurement of the hydrochloride salt eliminates the need for in situ salt formation or pH adjustment, reducing experimental variability and simplifying synthetic workflows.

Salt Form
Specification review
Hydrochloride salt; purity ≥95%; enhanced aqueous solubility vs. free base
Ensures consistent handling and reduces degradation risk in aqueous assays
Supplier data; recommend confirming lot-specific COA
Chemical Synthesis Formulation Procurement

Research Applications


Pan-Class I HDAC Inhibitor Tool

Given its comparable IC₅₀ values for HDAC1 (13.5 μM) and HDAC8 (13.4 μM), this compound serves as a suitable non-selective class I HDAC inhibitor for cellular and biochemical assays [1]. Researchers can use it to induce histone hyperacetylation without the confounding subtype selectivity seen with many clinical candidates. Its moderate potency allows for dose-response studies that avoid complete enzyme saturation at low concentrations.

HDAC6 Inhibitor SAR Scaffold

The defined HDAC6 IC₅₀ of 9.53 μM provides a baseline for medicinal chemistry efforts aimed at improving potency and selectivity [1]. The simple β-alanine hydroxamate core can be elaborated with diverse capping groups to enhance target engagement, making it an ideal starting point for developing novel HDAC6-selective probes.

Dinuclear Complex Building Block

The unique ability of β-alaha to form stable dinuclear cluster ions with Rh(III) and to preferentially generate 12-metallacrown-4 structures with Cu(II) makes this compound invaluable in coordination chemistry and bioinorganic research [2]. It enables the construction of multinuclear architectures that are inaccessible with α- or γ-aminohydroxamates.

Hydroxamate Assay Reference Standard

Procurement of the hydrochloride salt (CAS 88872-31-5) ensures consistent handling, solubility, and stability . This makes it a reliable reference standard for calibrating hydroxamate-sensitive assays, such as those measuring HDAC activity or metal-chelation capacity, where batch-to-batch variability could otherwise confound results.

Application
Selection Property
Validation Focus
Class I HDAC inhibition studies
Balanced HDAC1/HDAC8 inhibition profile
Dose-response and histone hyperacetylation endpoints
HDAC6 SAR starting scaffold
Moderate HDAC6 activity baseline
Selectivity optimization and target engagement studies
Coordination chemistry building block
β-alanine hydroxamate dinuclear geometry
Multinuclear complex formation with Rh(III)/Cu(II)
Hydroxamate assay reference standard
Hydrochloride salt consistency and solubility
Batch-to-batch reproducibility and aqueous handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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